
3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione est un composé hétérocyclique qui contient à la fois un cycle pyrrole et un cycle pipéridine
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione implique généralement la réaction d'un dérivé de la pipéridine avec un dérivé du pyrrole dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un précurseur de la pipéridine-2,6-dione, qui est réagi avec un dérivé de la pyrrole-2,5-dione en présence d'un catalyseur et d'un solvant appropriés. La réaction est généralement effectuée à des températures élevées pour assurer la conversion complète des réactifs en le produit souhaité .
Méthodes de production industrielle
Dans un contexte industriel, la production de 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de techniques de criblage à haut débit peut également aider à identifier les catalyseurs et les conditions de réaction les plus efficaces pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs atomes sont remplacés par des atomes ou des groupes différents.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents d'alkylation dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits du composé .
4. Applications de la recherche scientifique
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux dotés de propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acide propanoïque
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-diméthylacide propanoïque
Unicité
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pipéridine-2,6-dione est unique en raison de sa combinaison spécifique de cycles pyrrole et pipéridine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDLANJPTVECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

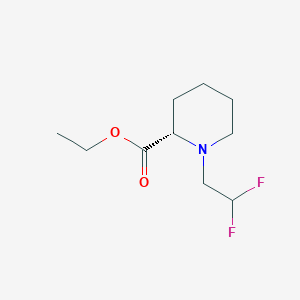
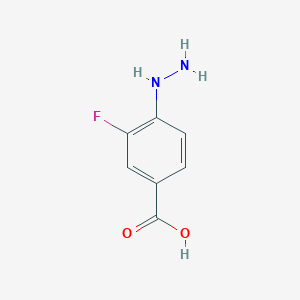
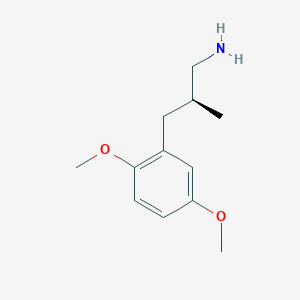
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide](/img/structure/B2420635.png)


![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)


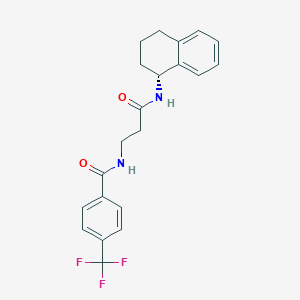
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2420645.png)
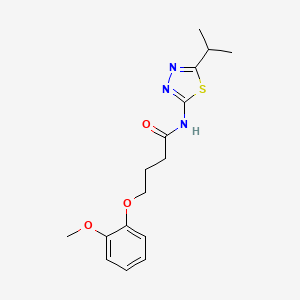
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)
